Ethenylurea

Description

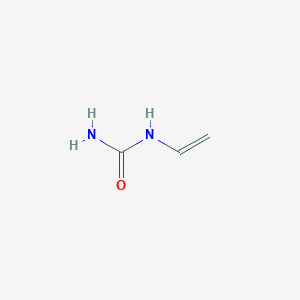

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFWKDXOUWXCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298292 | |

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-08-6 | |

| Record name | Ethenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Aspects of Ethenylurea Production

Classical and Emerging Synthetic Pathways to Ethenylurea

The production of this compound can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. These methods can be broadly categorized into classical and emerging pathways.

Classical Synthetic Pathways

One of the earliest and most straightforward methods for synthesizing N-vinyl compounds is the dehydrohalogenation of N-haloethyl derivatives . In the context of this compound, this involves the elimination of a hydrogen halide from an N-(haloethyl)urea precursor. For instance, N-vinyl-N,N'-ethyleneurea can be synthesized by the dehydrochlorination of N-(β-chloroethyl)-N,N'-ethyleneurea. acs.org This reaction is typically carried out in the presence of a base, such as an alkali metal alkoxide, in an anhydrous hydrocarbon solvent like toluene (B28343) or xylene. acs.orgmdpi.com The mechanism proceeds via an E2 elimination pathway, where the base abstracts a proton from the carbon adjacent to the nitrogen, and the halide ion is simultaneously eliminated, leading to the formation of the vinyl group. youtube.com The choice of base and solvent is crucial to favor elimination over competing substitution reactions.

Another classical approach involves the addition of urea (B33335) to acetylene (B1199291) . While conceptually direct, this method often requires harsh reaction conditions, such as high temperatures and pressures, and the use of catalysts like mercury salts, which pose significant environmental and safety concerns. kit.eduajol.info The reaction of N,N'-ethyleneurea with acetylene is a known route to produce N-vinyl-N,N'-ethyleneurea, though it can be accompanied by the formation of divinyl ureas as byproducts. acs.orgsioc-journal.cn

Emerging Synthetic Pathways

More recently, several innovative methods have been developed for the synthesis of this compound and its derivatives, offering milder reaction conditions and greater functional group tolerance.

A significant emerging pathway is the reaction of imines with isocyanates . This method allows for the geometry-selective synthesis of N-vinyl ureas. The enamine tautomer of an imine can be captured by an isocyanate to yield, generally, the E isomer of the corresponding N-vinyl urea. oa.mgnih.govbeilstein-journals.org This reaction provides a versatile route to a wide range of substituted vinyl ureas by varying the structure of both the imine and the isocyanate.

A prominent example of a modern catalytic approach is the nickel/photoredox dual-catalyzed three-component coupling reaction . This method enables the synthesis of N-aryl and N-vinyl ureas from readily available starting materials: organic halides, sodium cyanate (B1221674), and amines. rsc.orgbeilstein-journals.org The proposed mechanism involves the nickel-catalyzed coupling of the organic halide with sodium cyanate to form an isocyanate intermediate. rsc.org This isocyanate then reacts with the amine in a subsequent step to yield the final urea product. The photoredox catalyst facilitates the challenging cross-coupling steps under mild, visible-light-mediated conditions. nih.govnih.gov

Another novel strategy involves the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles . For example, the reaction of NH-1,2,3-triazoles with triphosgene (B27547) generates N-vinylcarbamoyl chlorides, which are unstable but highly reactive intermediates. These can be trapped in a one-pot synthesis with various nucleophiles, such as amines, to produce unsymmetrical vinylureas in good yields. oa.mg This metal-free cascade reaction offers a rapid and atom-economical route to multifunctional N-alkenyl compounds. rsc.org

Table 1: Comparison of Synthetic Pathways to this compound and its Derivatives

| Synthetic Pathway | Precursors | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dehydrohalogenation | N-(haloethyl)ureas | Base (e.g., alkali metal alkoxide), anhydrous solvent | Utilizes readily available precursors | Can lead to side reactions, use of strong bases |

| Addition to Acetylene | Urea, Acetylene | High temperature and pressure, catalyst (e.g., mercury salts) | Direct route | Harsh conditions, potential for byproducts, catalyst toxicity |

| Imine-Isocyanate Reaction | Imines, Isocyanates | Typically mild | Geometry-selective, good functional group tolerance | Requires synthesis of imine and isocyanate precursors |

| Nickel/Photoredox Catalysis | Organic halides, Sodium cyanate, Amines | Nickel catalyst, photoredox catalyst, visible light | Mild conditions, broad substrate scope | Requires specialized catalysts |

| Cleavage of NH-1,2,3-triazoles | NH-1,2,3-triazoles, Triphosgene, Nucleophiles (e.g., amines) | Metal-free, one-pot | Atom-economical, rapid reaction | Involves unstable intermediates |

Exploration of Precursor Chemistry and Functionalization Strategies for this compound Derivatives

The synthesis of a diverse range of this compound derivatives relies on the availability and reactivity of various precursors. A chemical precursor is a compound that participates in a chemical reaction that produces another compound. nih.gov The functionalization of the this compound scaffold can be achieved either by starting with appropriately substituted precursors or by post-synthesis modification of the parent molecule.

Precursor Chemistry

The choice of precursors directly dictates the structure of the final this compound derivative. In the imine-isocyanate pathway , ketones or aldehydes serve as precursors to the imine component, while a wide array of isocyanates (aryl, alkyl) can be employed to introduce diversity at the urea nitrogen. nih.govacs.org For example, ketones can be converted to their corresponding N-methyl imines, which are then reacted with isocyanates to form 1,1-disubstituted or 1,1,2-trisubstituted vinyl ureas. acs.org

For the nickel/photoredox-catalyzed synthesis , the key precursors are organic halides (aryl or vinyl), sodium cyanate (as the carbonyl and one nitrogen source), and a primary or secondary amine. rsc.orgbeilstein-journals.org This multicomponent approach allows for significant variation in the substituents on both nitrogen atoms of the urea functionality.

An interesting approach to accessing N-vinyl ureas involves the use of "masked" vinyl groups . For instance, N-acyl benzomorpholines can serve as precursors to N-vinyl ureas. academie-sciences.fr Treatment of these compounds with a strong base like lithium diisopropylamide (LDA) induces the elimination of a phenoxide anion, unmasking the N-vinyl urea in situ. This strategy circumvents the need to handle the volatile and reactive vinyl isocyanate. youtube.com

Furthermore, N-vinylformamide can act as a precursor for other N-vinylamides, including N-vinylurea derivatives, through reaction with acyl chlorides followed by further transformations. researchgate.net

Functionalization Strategies

Once the this compound core is synthesized, the vinyl group and the urea moiety offer multiple sites for further functionalization.

The double bond of the vinyl group is susceptible to various addition reactions. Hydroboration of N-vinylurea, for example, can lead to the formation of N-(2-borylethyl)urea, which can be further modified. nih.gov The vinyl group can also participate in photocatalyzed difunctionalization reactions , allowing for the simultaneous introduction of two new functional groups across the double bond.

The urea functionality itself can be modified. For instance, N-alkenylated ureas can be deprotonated with strong bases to form urea-substituted allyllithiums . beilstein-journals.org These nucleophilic intermediates can then react with various electrophiles, enabling further substitution.

A notable functionalization is the intramolecular migration of substituents. For example, lithiated N-vinyl ureas can undergo a stereospecific N-to-C vinyl migration, which is a powerful tool for constructing complex amine structures. academie-sciences.fr

Table 2: Selected Precursors for this compound Derivatives and Resulting Structures

| Precursor 1 | Precursor 2 | Precursor 3 | Resulting this compound Derivative Type | Synthetic Method |

|---|---|---|---|---|

| Ketone (e.g., Acetophenone) | Isocyanate (e.g., Phenyl isocyanate) | - | N-Aryl-N'-(1-phenylvinyl)urea | Imine-Isocyanate Reaction |

| Aryl Halide (e.g., Bromobenzene) | Sodium Cyanate | Amine (e.g., Aniline) | N,N'-Diphenyl-N-vinylurea | Nickel/Photoredox Catalysis |

| N-Acyl Benzomorpholine | - | - | N-Vinyl Urea (via in situ formation) | "Masked" Vinyl Group Strategy |

| NH-1,2,3-Triazole | Triphosgene | Amine (e.g., Butylamine) | Unsymmetrical N-Butyl-N'-vinylurea | Cleavage of NH-1,2,3-triazoles |

Reaction Engineering Considerations in this compound Synthesis

The successful and efficient production of this compound on a larger scale requires careful consideration of reaction engineering principles. This involves optimizing reactor design, controlling reaction conditions, and mitigating potential side reactions to maximize yield, purity, and safety. researchgate.netresearchgate.net

Reactor Design and Selection

The choice of reactor is critical and depends on the specific synthetic pathway and reaction kinetics. For many liquid-phase organic syntheses, including those for this compound, batch or semi-batch stirred tank reactors (STRs) are commonly employed. sci-hub.se These reactors offer good mixing and temperature control, which is crucial for managing the heat generated in exothermic steps and ensuring a homogeneous reaction mixture.

For reactions involving gaseous reactants, such as the classical synthesis from acetylene, a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) might be more suitable for industrial-scale production. ureaknowhow.com In a CSTR, reactants are continuously fed, and the product is continuously removed, allowing for steady-state operation. A PFR, often realized as a tubular reactor, can provide better control over residence time, which is important for reactions where over-reaction or side-product formation is a concern. ureaknowhow.com The design of industrial urea reactors often involves features like sieve trays to approximate plug flow and enhance mixing between gas and liquid phases. acs.org

Control of Reaction Conditions

Temperature: The reaction temperature must be carefully controlled. Many of the synthetic steps are exothermic, and inadequate heat removal can lead to a runaway reaction, particularly given the potential for vinyl polymerization. mdpi.com Conversely, some steps may require heating to achieve a reasonable reaction rate. The use of jacketed reactors with heating/cooling fluids is standard practice. acs.org

Pressure: While some classical methods require high pressure, emerging catalytic routes for this compound synthesis are often designed to operate at or near atmospheric pressure, simplifying reactor design and operational safety. rsc.orgbeilstein-journals.org

Kinetics and Residence Time: Understanding the reaction kinetics is fundamental to determining the optimal residence time in the reactor. ureaknowhow.com For batch processes, this dictates the reaction duration. For continuous processes, it influences the reactor volume and feed flow rates required to achieve the desired conversion. Kinetic studies, often involving sampling and analysis over time, are necessary to develop a kinetic model for the specific synthesis. kit.eduureaknowhow.com

Mitigation of Side Reactions

A primary challenge in the synthesis of this compound is the potential for uncontrolled polymerization of the vinyl group. icheme.org This is a common issue for all vinyl monomers, which are susceptible to free-radical polymerization. icheme.org To prevent this, several strategies can be employed:

Inhibitors: Small quantities of polymerization inhibitors, such as phenothiazine (B1677639) or para-methoxyphenol, are often added to the reaction mixture or during purification and storage. mdpi.comicheme.org These compounds act as radical scavengers, quenching the free radicals that initiate polymerization.

Minimizing Exposure to Initiators: The reaction should be carried out under conditions that minimize the formation of radical initiators. This often includes operating under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical formation, and avoiding excessive temperatures or exposure to UV light.

Process Control: Tight control over temperature and reactant concentrations is crucial. Localized "hot spots" in the reactor can initiate polymerization, which is itself highly exothermic and can lead to a dangerous thermal runaway. mdpi.com

Other potential side reactions include the formation of byproducts from competing reaction pathways, such as substitution versus elimination in dehydrohalogenation reactions, or the formation of symmetrical ureas in multicomponent couplings. researchgate.net The selectivity towards the desired this compound product can be maximized by optimizing catalyst choice, reactant ratios, and other process parameters.

Advanced Spectroscopic and Analytical Characterization of Ethenylurea and Its Derivatives

Vibrational Spectroscopies for In Situ Structural Elucidation of Ethenylurea Systems

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a non-destructive means to probe the molecular structure of this compound by examining the vibrational modes of its chemical bonds. wisc.edu These methods are particularly powerful for identifying functional groups and can be adapted for in-situ monitoring of reactions, such as polymerization involving the vinyl group. nist.gov

Raman spectroscopy is an inelastic light scattering technique that offers detailed information about a molecule's vibrational modes. youtube.com It is particularly sensitive to non-polar bonds, making it an excellent complement to IR spectroscopy. For this compound, Raman spectroscopy is highly effective for characterizing the C=C double bond of the vinyl group and the C-C and C-N skeletal frameworks. nist.gov While a specific experimental spectrum for this compound is not widely published, the expected characteristic Raman shifts can be predicted based on its functional groups.

Key expected Raman bands for this compound would include a strong signal for the C=C stretching vibration, typically found in the 1620-1680 cm⁻¹ region. The various C-H vibrations of the vinyl group would also produce distinct signals. Raman spectroscopy is a valuable tool for studying the polymerization of vinyl compounds, as the disappearance or shift of the C=C band can be monitored in real-time to determine reaction kinetics and monomer conversion. nist.gov

Table 1: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3100 | =C-H Stretch | Medium |

| ~3020 | =CH₂ Asymmetric Stretch | Medium |

| ~1640 | C=C Stretch | Strong |

| ~1420 | CH₂ Scissoring | Medium |

| ~1280 | =C-H in-plane bend | Medium |

| ~1000 | C-N Stretch | Medium-Weak |

Note: This table is based on predicted values for vinyl and urea (B33335) functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. nist.gov It is exceptionally useful for identifying polar functional groups, which are abundant in the this compound molecule. ethz.ch The IR spectrum of this compound provides a unique "fingerprint," allowing for its identification and structural confirmation. nih.gov An experimental Fourier Transform Infrared (FTIR) spectrum for this compound has been recorded from a film cast from water. nih.gov

The key diagnostic absorption bands in the IR spectrum of this compound include the N-H stretching vibrations of the primary amine group (-NH₂) and the secondary amine (-NH-), the strong C=O stretching of the urea carbonyl group (Amide I band), and the N-H bending vibration (Amide II band). The vinyl group also presents characteristic C=C and C-H stretching and bending frequencies. nist.govethz.ch

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3440 - 3300 | N-H Asymmetric & Symmetric Stretch | -NH₂ | Strong, Broad |

| ~3200 | N-H Stretch | -NH- (vinyl side) | Medium, Broad |

| ~3100 | =C-H Stretch | Vinyl | Medium |

| ~1680 - 1650 | C=O Stretch (Amide I) | Urea | Very Strong |

| ~1640 | C=C Stretch | Vinyl | Medium-Weak |

| ~1620 - 1580 | N-H Bend (Amide II) | Urea | Strong |

| ~1420 | C-N Stretch | Urea | Medium |

Source: Analysis based on general IR correlation tables and the spectrum available on PubChem. nist.govethz.chnih.gov

Raman Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule. rsc.org For this compound, NMR can definitively confirm the presence and connectivity of the vinyl group and the urea protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the amine protons. The vinyl protons (CH=CH₂) typically form a complex splitting pattern (multiplet) due to geminal, cis, and trans couplings. The proton attached to the nitrogen of the vinyl group (-NH-CH=) and the terminal amide protons (-NH₂) will also appear, with their chemical shifts potentially influenced by the solvent and concentration. nih.govucl.ac.uk

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. pressbooks.pub this compound has three distinct carbon environments: the two vinyl carbons and the carbonyl carbon. The chemical shifts are highly dependent on the electronic environment; the carbonyl carbon is significantly deshielded and appears far downfield, while the sp² hybridized vinyl carbons appear in the olefinic region. chemicalbook.com

Table 3: Predicted ¹H NMR Spectral Data for this compound (in a non-protic solvent like DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| ~8.5 - 9.5 | NH -CH= | Doublet or Broad Singlet | - | 1H |

| ~6.5 - 7.0 | -CH=CH₂ | Doublet of Doublets | J (trans) ≈ 15-17 Hz, J (cis) ≈ 9-11 Hz | 1H |

| ~6.0 - 6.5 | -C(=O)NH₂ | Broad Singlet | - | 2H |

| ~4.8 - 5.2 | -CH=CH H (trans to N) | Doublet of Doublets | J (trans) ≈ 15-17 Hz, J (gem) ≈ 1-2 Hz | 1H |

Note: Predicted values based on data for similar vinyl-urea structures and standard chemical shift tables. rsc.orgsfu.ca

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 - 160 | C =O |

| ~125 - 135 | -C H=CH₂ |

Note: Predicted values based on standard chemical shift correlation charts. pressbooks.pubchemicalbook.com

Mass Spectrometric Approaches to this compound and its Reaction Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nist.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. google.comwhiterose.ac.uk For this compound (C₃H₆N₂O), the exact molecular weight is 86.048 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 86.

The fragmentation of the this compound molecular ion would be expected to occur at the weakest bonds, leading to the formation of stable radical and cationic fragments. Plausible fragmentation pathways could include the loss of isocyanic acid (HNCO), ammonia (B1221849) (NH₃), or cleavage of the vinyl group.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Formula of Fragment |

|---|---|---|

| 86 | [C₃H₆N₂O]⁺ | Molecular Ion (M⁺) |

| 69 | [M - NH₃]⁺ | [C₃H₃NO]⁺ |

| 59 | [CH₂=CH-NH-C=O]⁺ | [C₃H₃NO]⁺ |

| 44 | [H₂N-C=O]⁺ | [CH₂NO]⁺ |

| 43 | [H-N=C=O]⁺ | [CHNO]⁺ |

| 42 | [CH₂=CH-NH]⁺ | [C₂H₄N]⁺ |

Note: This table represents plausible fragmentation patterns based on the structure of this compound. nist.govgoogle.comnist.gov

Chromatographic and Other Separative Techniques for this compound Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. sfu.cadatacc.org It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. pressbooks.pub Given its polarity and functional groups, this compound is well-suited for analysis by reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. Commercial sources confirm that HPLC is used to assess the purity of this compound. sigmaaldrich.com

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of water and an organic modifier like acetonitrile (B52724) or methanol. Detection can be achieved using a Diode Array Detector (DAD) or a UV detector, as the urea chromophore absorbs UV light. The retention time under specific conditions is a characteristic identifier for the compound, while the peak area allows for precise quantification. youtube.com

Application of Advanced Analytical Methodologies in this compound Research

Modern analytical research relies heavily on "hyphenated" techniques, which couple a separation method with a spectroscopic detection method. sigmaaldrich.comchemspider.com For the unambiguous analysis of this compound, especially in complex matrices like reaction mixtures or biological samples, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nist.gov An LC-MS method would first separate this compound from other components, after which the mass spectrometer would confirm its identity by providing its molecular weight and characteristic fragmentation pattern. This approach provides a much higher degree of confidence in both qualitative identification and quantitative analysis compared to using either technique alone. Similarly, techniques like GC-MS could be employed for volatile derivatives of this compound or its reaction products. The coupling of vibrational spectroscopy with chromatography, such as LC-IR, can also provide real-time structural information on separated components. sigmaaldrich.com

Polymerization Science and Kinetics of Ethenylurea Monomers

Free-Radical Polymerization Mechanisms of Ethenylurea and its Copolymers

Free-radical polymerization is a common method for polymerizing vinyl monomers like this compound. fujifilm.comwikipedia.org The process involves the successive addition of monomer units to a growing radical chain. wikipedia.org

Initiation, Propagation, and Termination Pathways in this compound Polymerization

The free-radical polymerization of this compound follows the classical three stages: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. fujifilm.comwikipedia.org For instance, azo compounds or organic peroxides can be used to create initial radicals. fujifilm.comchemguide.co.uk These highly reactive radicals then attack the carbon-carbon double bond of an this compound monomer, transferring the radical to the monomer and initiating the polymer chain. wikipedia.orgdoubtnut.com

Propagation: The newly formed monomer radical rapidly adds to other this compound monomers. fujifilm.com This step, known as propagation, involves the continuous addition of monomers to the growing polymer chain, leading to the formation of a long polymer. fujifilm.comwikipedia.org

Termination: The growth of the polymer chain ceases through termination reactions. fujifilm.com This can occur via two primary mechanisms: combination, where two growing radical chains join together, or disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains. cutm.ac.in Chain transfer reactions can also occur, where the radical is transferred to a monomer, solvent, or another polymer chain, which stops the growth of one chain but initiates another. cutm.ac.in

Copolymerization Behavior of this compound with Diverse Comonomers

This compound can be copolymerized with a variety of other monomers to tailor the properties of the resulting polymer. The composition and sequence distribution of the copolymer are governed by the reactivity ratios of the comonomers. rsc.orgcutm.ac.in Reactivity ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the other comonomer. escholarship.org

The copolymerization of ethylene (B1197577) with polar comonomers, a field relevant to this compound, has been extensively studied using various catalysts. mdpi.commdpi.com For instance, nickel-based catalysts have shown promise in copolymerizing ethylene with polar monomers, with the catalyst's structure influencing activity and comonomer incorporation. mdpi.com The copolymerization of ethylene with biosourced comonomers like those derived from castor oil has also been achieved, yielding functional polyethylenes. mdpi.com The type and concentration of the comonomer can significantly affect the properties of the resulting copolymer, such as molecular weight and crystallinity. researchgate.netresearchgate.net

Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1) with Various Comonomers (M2) This table is for illustrative purposes and does not represent experimentally verified data.

| Comonomer (M2) | r1 (this compound) | r2 | r1 * r2 | Copolymer Type |

|---|---|---|---|---|

| Styrene | 0.1 | 0.8 | 0.08 | Alternating |

| Methyl Methacrylate | 0.5 | 1.5 | 0.75 | Statistical |

| Vinyl Acetate | 1.2 | 0.9 | 1.08 | Ideal/Random |

| Acrylonitrile | 0.05 | 4.0 | 0.2 | Alternating |

Solvent Effects and Medium Influence on this compound Polymerization

While often considered less sensitive to solvent effects than ionic polymerizations, the kinetics of free-radical polymerization can be significantly influenced by the reaction medium. advancedsciencenews.comchemrxiv.org The choice of solvent can affect the rate of polymerization and the properties of the resulting polymer. advancedsciencenews.com For instance, solvent polarity can influence the rate of radical reactions, with some reactions proceeding faster in more polar solvents. chemrxiv.org

In the context of multifunctional monomers, solvent concentration can impact the extent of primary cyclization, where a propagating radical reacts with a pendant double bond on the same chain. researchgate.net Increasing solvent concentration can lead to a higher degree of cyclization, affecting the crosslinking density and swelling properties of the resulting polymer network. researchgate.net The presence of even small amounts of organic solvents in aqueous polymerization systems can dramatically alter the polymerization kinetics and the morphology of the resulting polymers. nih.gov

Controlled Polymerization Strategies for this compound (e.g., RAFT, ATRP)

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be employed. researchgate.netnih.govresolvemass.ca

RAFT Polymerization: This technique utilizes a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization. fujifilm.comresolvemass.ca The process involves a reversible addition-fragmentation mechanism that allows for the controlled growth of polymer chains. fujifilm.com RAFT is compatible with a wide range of monomers and solvents. resolvemass.capolymersource.ca

ATRP: ATRP employs a transition metal catalyst (often copper-based) and an initiator with a transferable halogen atom. fujifilm.compolymersource.ca The polymerization proceeds through a reversible redox process that cycles the catalyst between an active and a dormant state, enabling controlled chain growth. resolvemass.capolymersource.ca ATRP is particularly effective for synthesizing well-defined block copolymers. resolvemass.ca

Both RAFT and ATRP offer the ability to create polymers with predetermined molecular weights and narrow molecular weight distributions. tcichemicals.com

Thermal and Catalytic Polymerization Studies involving this compound

Polymerization of this compound can also be initiated by thermal or catalytic means. google.comgoogle.com

Thermal Polymerization: In some cases, polymerization can be initiated by heat alone, without the need for an initiator. This process, known as thermal self-initiation, is less common for most monomers but can occur under specific conditions.

Catalytic Polymerization: Catalysts can be used to facilitate the polymerization of this compound. Ziegler-Natta catalysts, for example, are widely used in the polymerization of olefins and can be adapted for monomers with functional groups. These catalysts typically involve a transition metal compound and a main group metal alkyl co-catalyst. The activity and properties of the resulting polymer are highly dependent on the catalyst system and polymerization conditions such as temperature and pressure. nih.govresearchgate.net

Table 2: Comparison of Polymerization Techniques for this compound

| Polymerization Technique | Key Features | Control over Polymer Architecture | Typical Initiator/Catalyst |

|---|---|---|---|

| Free-Radical Polymerization | Simple, versatile, wide monomer scope. fujifilm.comwikipedia.org | Limited | Azo compounds, peroxides fujifilm.com |

| RAFT Polymerization | Controlled molecular weight and narrow dispersity. resolvemass.capolymersource.ca | High | Chain Transfer Agent (e.g., dithioester) fujifilm.com |

| ATRP | Well-defined block copolymers, controlled end-groups. resolvemass.capolymersource.ca | High | Transition metal catalyst (e.g., Cu-based) polymersource.ca |

| Catalytic Polymerization | Can produce stereoregular polymers, high activity. | Varies with catalyst | Ziegler-Natta catalysts, metallocenes |

Graft Polymerization and Crosslinking Phenomena in this compound-Derived Polymeric Architectures

The structure of poly(this compound) can be further modified through graft polymerization and crosslinking to create complex polymeric architectures. resolvemass.cawiley.com

Graft Polymerization: This technique involves attaching polymer chains (grafts) as side chains onto a main polymer backbone. quora.comresearchgate.netnih.gov This can be achieved by creating active sites on the backbone polymer which then initiate the polymerization of a second monomer. iaea.org Grafting can significantly alter the properties of the original polymer, combining the characteristics of both the backbone and the grafted chains. researchgate.netiaea.org

Crosslinking: Crosslinking involves the formation of covalent bonds between polymer chains, creating a three-dimensional network structure. quora.com This process generally increases the thermal stability and rigidity of the material. quora.com For polymers derived from this compound, the presence of the urea (B33335) group offers potential sites for crosslinking reactions.

These modification techniques expand the range of applications for this compound-based polymers by allowing for the creation of materials with tailored properties. wiley.comresearchgate.net

Theoretical Modeling of this compound Polymerization Dynamics

The theoretical modeling of this compound polymerization dynamics is a multifaceted endeavor that leverages computational chemistry to predict and understand the kinetic and mechanistic aspects of polymer chain growth. Due to the presence of the vinyl group and the hydrogen-bonding urea moiety, a comprehensive theoretical approach typically integrates quantum mechanics, molecular dynamics, and kinetic simulations to create a holistic picture of the polymerization process.

Quantum Chemical Calculations:

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic reactivity of the this compound monomer. redalyc.orgscielo.br These methods can be used to calculate fundamental properties that govern polymerization behavior. Key parameters derived from quantum chemical calculations include transition state energies for propagation and termination steps, which in turn allow for the estimation of activation energies (Ea) and rate constants (k). acs.orglongdom.org

For instance, the reactivity of the this compound monomer can be contextualized within the Alfrey-Price Q-e scheme, which characterizes the general reactivity (Q) and polarity (e) of vinyl monomers. quemix.com Theoretical calculations can predict these Q-e values, offering insights into how this compound would behave in copolymerization with other vinyl monomers. acs.orgquemix.com The urea functional group, with its capacity for hydrogen bonding, is expected to significantly influence the electronic environment of the vinyl group, a factor that can be precisely quantified through DFT calculations. sci-hub.senih.gov

A hypothetical set of calculated kinetic parameters for the radical polymerization of this compound, derived from DFT calculations at the B3LYP/6-31G(d) level of theory, is presented in Table 4.5.1. redalyc.orgscielo.br These parameters are essential for building more complex kinetic models.

Table 4.5.1: Theoretically Calculated Kinetic Parameters for this compound Polymerization This table presents hypothetical data derived from the principles of quantum chemical calculations for analogous vinyl monomers.

| Parameter | Calculated Value | Unit | Significance |

| Propagation Activation Energy (Ea_p) | 45.5 | kJ/mol | Energy barrier for monomer addition to the growing chain. |

| Termination Activation Energy (Ea_t) | 12.0 | kJ/mol | Energy barrier for the termination of two radical chains. |

| Propagation Rate Constant (kp) at 60°C | 2.5 x 10³ | L·mol⁻¹·s⁻¹ | Rate of chain growth. |

| Termination Rate Constant (kt) at 60°C | 8.0 x 10⁷ | L·mol⁻¹·s⁻¹ | Rate of chain termination. |

| Q-value | 0.5 | - | Reflects the resonance stabilization of the monomer. |

| e-value | -0.6 | - | Indicates the polarity of the vinyl group. |

Kinetic Monte Carlo (KMC) Simulations:

Kinetic Monte Carlo (KMC) simulations provide a powerful stochastic method to model the temporal evolution of the polymerization system. researchgate.netacs.org By incorporating the rate constants derived from quantum chemical calculations, KMC simulations can predict macroscopic properties such as monomer conversion over time, molecular weight distribution (MWD), and polymer chain composition. researchgate.netmdpi.comrsc.org

Table 4.5.2 illustrates the output of a hypothetical KMC simulation for the bulk polymerization of this compound, showing the evolution of key polymer properties with monomer conversion.

Table 4.5.2: KMC Simulation Results for this compound Polymerization This table contains hypothetical data generated from a representative Kinetic Monte Carlo simulation model.

| Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 10 | 15,000 | 27,000 | 1.80 |

| 30 | 42,000 | 79,800 | 1.90 |

| 50 | 75,000 | 146,250 | 1.95 |

| 70 | 110,000 | 220,000 | 2.00 |

| 90 | 155,000 | 325,500 | 2.10 |

Molecular Dynamics (MD) Simulations:

Molecular dynamics (MD) simulations offer a means to investigate the conformational dynamics and self-assembly of poly(this compound) chains at the atomic level. nih.govresearchgate.net By modeling the forces between atoms, MD simulations can explore how hydrogen bonding dictates the polymer's secondary structure, such as the formation of helical domains or sheet-like structures, in both solution and the solid state. nih.govmdpi.com

These simulations are crucial for understanding how the polymer chain architecture influences material properties. For example, MD can be used to predict the glass transition temperature (Tg) and mechanical properties of poly(this compound) by simulating the mobility of polymer chains and their response to applied stress. nih.govresearchgate.net Furthermore, MD simulations can shed light on the solvent-polymer interactions, which is critical for solution polymerization and for understanding the solubility characteristics of the polymer. sci-hub.semdpi.com The ability to model specific interactions, such as hydrogen bonding between the urea moieties and solvent molecules, provides a detailed view of the local environment of the polymer chain. nih.govmdpi.com

Reaction Kinetics and Mechanistic Investigations of Ethenylurea Transformations

Experimental Design and Methodologies for Kinetic Studies of Ethenylurea Reactions

The study of the reaction kinetics of this compound, also known as vinylurea, requires carefully designed experiments to gather data on how reaction rates change over time. libretexts.org A primary goal is to understand the influence of various factors like concentration, temperature, and catalysts on the speed of the reaction.

A common approach involves monitoring the concentration of this compound or one of the reaction products at different time intervals. metu.edu.trsapub.org Spectrophotometry, particularly UV-VIS spectroscopy, is a powerful technique for this purpose. sapub.org By measuring the absorbance of the solution over time, which is proportional to the concentration of the species of interest, researchers can track the progress of the reaction. sapub.org

To ensure the data is reliable, experiments are typically conducted under controlled conditions. This includes maintaining a constant temperature, as reaction rates are highly temperature-dependent. libretexts.org For reactions in solution, the choice of solvent is also a critical consideration.

The initial rates method is a widely used experimental design. libretexts.org It involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. libretexts.orgstudymind.co.uk By observing the effect of these changes on the initial reaction rate, the order of the reaction with respect to each reactant can be determined. libretexts.orgstudymind.co.uk

For more complex reactions, advanced techniques may be necessary. Flow methods, for instance, are suitable for studying fast reactions that occur on the millisecond timescale. libretexts.org In these techniques, reactants are mixed rapidly, and the resulting mixture flows through an observation tube where measurements are taken at different points, corresponding to different reaction times. libretexts.orgmpg.de

Statistical design of experiments (DoE) is a mathematical tool that can be used to maximize the information obtained from a set of experiments while minimizing the number of runs. mpg.de This is particularly useful for complex systems where multiple factors can influence the reaction outcome. mpg.de

Determination of Reaction Orders, Rate Constants, and Activation Parameters for this compound Processes

The analysis of kinetic data from experiments allows for the determination of key parameters that describe the reaction, including reaction orders, rate constants, and activation parameters. libretexts.orgresearchgate.net

| Overall Reaction Order | Units of Rate Constant (k) |

| Zero | M·s⁻¹ |

| First | s⁻¹ |

| Second | M⁻¹·s⁻¹ |

| Third | M⁻²·s⁻¹ |

Activation Parameters: The temperature dependence of the rate constant is described by the Arrhenius equation, which introduces the concept of activation energy (Ea). chemguide.co.uk Activation energy is the minimum energy required for a reaction to occur. chemguide.co.uk By measuring the rate constant at different temperatures, the activation energy can be determined graphically from a plot of ln(k) versus 1/T. chemguide.co.uk

Other activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be determined using the Eyring equation. wikipedia.orglibretexts.org These parameters provide deeper insight into the transition state of the reaction. libretexts.org A negative entropy of activation, for instance, might suggest an associative mechanism where molecules come together in the transition state. researchgate.netlibretexts.org

Elucidation of Elementary Steps and Intermediates in this compound Reaction Mechanisms

A reaction mechanism describes the detailed sequence of elementary steps by which reactants are converted into products. wikipedia.org Understanding this sequence is crucial for controlling and optimizing a chemical reaction. mt.com For this compound, this involves identifying all the individual bond-breaking and bond-forming events and any transient species, known as reaction intermediates, that are formed along the way. studysmarter.co.ukapguru.com

Unimolecular: A single molecule undergoes a change, such as decomposition. utexas.edu

Bimolecular: Two molecules collide and react. utexas.edu

Reaction intermediates are species that are formed in one elementary step and consumed in a subsequent step. studysmarter.co.ukapguru.com They are often highly reactive and have a short lifetime, making them difficult to detect directly. studysmarter.co.uk However, their presence can be inferred from kinetic data or by using specialized spectroscopic techniques. mt.com In some cases, computational chemistry can be used to predict the structures and energies of intermediates and transition states. nih.gov

For example, in the hydrolysis of urea (B33335), a related compound, theoretical studies have proposed the formation of a tetrahedral intermediate. nih.gov Similarly, the transformation of this compound could proceed through various intermediates depending on the reaction conditions. One possible pathway in the presence of a base could involve the formation of an allylic carbanion as a nucleophilic intermediate. researchgate.net

Heterogeneous and Homogeneous Catalysis in this compound Reactivity

Catalysts increase the rate of a chemical reaction without being consumed in the process. unacademy.com They do this by providing an alternative reaction pathway with a lower activation energy. muni.cz Catalysis can be broadly classified into two types: heterogeneous and homogeneous. wikipedia.orggc11.ac.in

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. wikipedia.orglibretexts.org Typically, a solid catalyst is used for reactions involving liquid or gaseous reactants. wikipedia.org The reaction occurs at the surface of the catalyst and involves a cycle of adsorption of reactants, surface reaction, and desorption of products. wikipedia.orglibretexts.org

Metal surfaces like nickel, palladium, and platinum are common heterogeneous catalysts, particularly for hydrogenation reactions. libretexts.org For reactions involving this compound, a solid acid or base catalyst could potentially be used to facilitate additions to the double bond or reactions at the urea moiety. The effectiveness of a heterogeneous catalyst depends on the strength of adsorption of the reactants and products on its surface. muni.cz

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a liquid solution. gc11.ac.inwikipedia.org This often involves organometallic complexes or acid-base catalysts. gc11.ac.inwikipedia.org

Homogeneous catalysts can offer high selectivity and activity because the catalytic sites are well-defined and uniformly distributed. gc11.ac.insavemyexams.com For this compound, acid catalysis could be employed to promote hydrolysis or addition reactions. wikipedia.org Organometallic catalysts, which are central to many industrial processes like hydroformylation and polymerization, could also be explored for transformations of the vinyl group. wikipedia.orgrsc.org

A key challenge with homogeneous catalysts is their separation from the reaction products, which can be difficult and costly. gc11.ac.inwikipedia.org

| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |

| Phase | Catalyst and reactants are in different phases. wikipedia.org | Catalyst and reactants are in the same phase. gc11.ac.in |

| Catalyst | Typically a solid. wikipedia.org | Typically dissolved in a liquid solvent. gc11.ac.in |

| Reaction Site | Occurs on the surface of the catalyst. wikipedia.org | Occurs throughout the bulk of the solution. gc11.ac.in |

| Separation | Generally easy to separate from the reaction mixture. | Can be difficult and expensive to separate. wikipedia.org |

| Selectivity | Can be less selective due to multiple active sites. unacademy.com | Often highly selective. unacademy.com |

| Thermal Stability | Generally more thermally stable. | Can have limited thermal stability. wikipedia.org |

Non-Steady State and Transient Kinetic Analysis of this compound Systems

Non-Steady State Kinetics: This approach examines the reaction during the initial period before a steady state is reached, or in response to a sudden change in conditions. mit.edu By analyzing the system when the concentrations of intermediates are changing with time, it's possible to extract rate constants for individual elementary steps. numberanalytics.commit.edu Model simulation studies can be used to analyze the non-steady-state data and quantify changes in reaction rates. nih.gov

Transient Kinetic Analysis: This involves perturbing a reaction at steady state and monitoring its relaxation to a new steady state. numberanalytics.com Common transient techniques include:

Stopped-flow: Two reactant solutions are rapidly mixed, and the reaction progress is monitored spectroscopically over milliseconds to seconds. mpg.de This is ideal for studying the pre-steady-state phase of a reaction. mit.eduphotophysics.com

Temperature-jump: The temperature of the system is rapidly increased, and the subsequent relaxation to a new equilibrium is observed.

Isotopic transient kinetics (SSITKA): At steady state, the isotopic label of a reactant is switched. By tracking the appearance of the new isotope in the products and the decay of the old one, information about surface residence times and the number of active sites in heterogeneous catalysis can be obtained. sciencenet.cn

These advanced kinetic methods can provide crucial data for constructing a detailed and accurate reaction mechanism for this compound transformations. numberanalytics.comresearchgate.net For example, they could be used to directly observe the formation and decay of a proposed intermediate, providing strong evidence for its role in the reaction pathway. photophysics.com

Theoretical and Computational Chemistry Studies of Ethenylurea

Quantum Chemical Approaches to Ethenylurea Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the molecular properties of chemical compounds. rsc.orguleth.ca For a molecule like this compound, these methods could provide deep insights into its stability, reactivity, and electronic characteristics.

Ab Initio and Density Functional Theory (DFT) Calculations for this compound

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the electronic structure of molecules from first principles. molaid.comwikipedia.orgresearchgate.net Ab initio methods are based on solving the Schrödinger equation without empirical parameters, offering high accuracy, though often at a significant computational cost. nasa.govcuni.cz DFT, on the other hand, utilizes the electron density to calculate the system's energy and properties, providing a balance between accuracy and computational efficiency that makes it a popular choice for a wide range of chemical systems. wikipedia.orgnih.govrsc.org

While no specific ab initio or DFT studies focused solely on this compound were identified, research on related N-vinylureas and other urea (B33335) derivatives demonstrates the utility of these methods. For instance, DFT calculations have been successfully used to study the conformational preferences and reaction energetics of N-aryl ureas. nih.govacs.org Such studies typically involve geometry optimization to find the most stable molecular structure and frequency calculations to confirm that these structures correspond to energy minima.

Key calculated properties for a molecule like this compound would include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformer.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy, and entropy.

A hypothetical data table for this compound, based on typical outputs from DFT calculations, is presented below.

| Property | Hypothetical Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | -283.XXXXX | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -7.XX | B3LYP/6-31G(d) |

| LUMO Energy (eV) | -0.XX | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 4.X | B3LYP/6-31G(d) |

| C=O Bond Length (Å) | 1.2XX | B3LYP/6-31G(d) |

| C=C Bond Length (Å) | 1.3XX | B3LYP/6-31G(d) |

| This table is illustrative and does not represent actual published data for this compound. |

Computational Elucidation of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. rsc.orgpennylane.ai For this compound, this could involve studying its participation in reactions such as polymerization, hydrolysis, or addition reactions across the vinyl group.

A theoretical investigation into a reaction involving this compound would typically produce a reaction energy profile, as illustrated hypothetically below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +XX.X |

| Intermediate | +X.X |

| Products | -XX.X |

| This table is for illustrative purposes only. |

Molecular Dynamics Simulations for this compound Aggregation and Polymerization

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for investigating processes like aggregation and the initial stages of polymerization in the condensed phase.

No MD simulation studies specifically targeting this compound aggregation or polymerization were found in the literature. However, MD simulations are widely used to study the aggregation of other small molecules and the polymerization of various monomers. For instance, MD simulations can predict the propensity of small organic molecules to self-associate in solution and provide detailed information on the dynamics of aggregate formation. MD has also been employed to study the aggregation behavior of fatty acids and the interactions of drug molecules with membranes.

A hypothetical MD study on this compound could investigate how molecules interact in a solvent, whether they form stable aggregates, and what intermolecular forces (e.g., hydrogen bonding between the urea moieties) govern this behavior. For polymerization, MD could be used to simulate the approach of monomers and the initial bond-forming steps, providing insights into the early stages of polymer chain growth.

Machine Learning and Data-Driven Approaches in this compound Research

Machine learning (ML) and data-driven approaches are increasingly being integrated with computational chemistry to accelerate discovery and prediction. uleth.ca These methods can learn from large datasets of chemical information to predict properties, discover new reaction pathways, and even design novel catalysts. rsc.org The application of ML in chemistry has grown significantly, with techniques like deep learning becoming powerful tools for tasks ranging from toxicity prediction to materials design. uleth.cawikipedia.org

There are no specific machine learning studies focused on this compound. The development of ML models for this compound would require a substantial amount of data, which could be generated through high-throughput quantum chemical calculations. Such a model could then be used to rapidly predict properties for this compound derivatives or its behavior under various conditions. For example, ML models are used in conjunction with DFT to develop machine learning potentials that can perform simulations with DFT-like accuracy at a fraction of the computational cost. wikipedia.org

Computational Spectroscopy of this compound (e.g., predicting IR, Raman, NMR spectra)

Computational spectroscopy involves the theoretical prediction of various types of spectra, which is invaluable for interpreting experimental data and identifying unknown compounds. pitt.edu Quantum chemical methods, particularly DFT, can accurately predict vibrational (IR and Raman) and NMR spectra.

No specific computational spectroscopy studies for this compound were found. However, the methodology is well-established. The process typically involves:

Optimizing the molecular geometry at a chosen level of theory (e.g., DFT).

Calculating the vibrational frequencies and intensities (for IR and Raman) or the nuclear magnetic shielding tensors (for NMR).

Anharmonic corrections are often applied to the calculated vibrational frequencies to improve agreement with experimental spectra, as harmonic calculations tend to overestimate frequencies. nasa.gov

A hypothetical comparison of calculated versus experimental vibrational frequencies for this compound is shown below.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled/Anharmonic Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| N-H stretch (sym) | 36XX | 35XX | 35XX |

| N-H stretch (asym) | 35XX | 34XX | 34XX |

| C=O stretch (Amide I) | 17XX | 17XX | 16XX-17XX |

| C=C stretch | 16XX | 16XX | 16XX |

| N-H bend (Amide II) | 15XX | 15XX | 15XX-16XX |

| This table is illustrative and based on general knowledge of functional group frequencies, not on specific published data for this compound. |

Advanced Materials Applications of Ethenylurea Based Polymers

Design and Synthesis of Ethenylurea-Derived Polymeric Gels and Hydrogels

Polymeric gels and hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of solvent or water. researchgate.netuc.edu Their properties depend on the polymer constituents, cross-linking density, and the interactions between the polymer and the solvent. researchgate.net The synthesis of these gels can be achieved through various methods, including physical cross-linking (via hydrogen bonds or chain entanglements) and chemical cross-linking, which creates permanent covalent bonds. researchgate.netmdpi.com

The design of this compound-based gels leverages the monomer's reactive vinyl group for polymerization and the urea (B33335) group's capacity for hydrogen bonding. The synthesis typically involves the free-radical polymerization of this compound, often with a cross-linking agent to form a stable, insoluble network. researchgate.netuc.edu A common method for initiating such polymerization is through the use of chemical initiators or radiation. researchgate.net

A key aspect of designing these materials is the choice and concentration of the cross-linker, which controls the network structure and, consequently, the gel's mechanical and swelling properties. researchgate.net In the context of this compound-based systems, multifunctional vinyl monomers can serve as cross-linkers. For instance, di-vinyl urea has been used in the fabrication of thermosensitive hydrogels. colab.ws The incorporation of di-vinyl urea as a cross-linker influences the final properties of the material; increasing its concentration can lead to transparent but more fragile hydrogels with a reduced swelling extent. colab.ws

The synthesis of hydrogels is a multi-step process. Typically, the monomer and cross-linker are dissolved in a suitable solvent, an initiator is added, and polymerization is induced, often by heat or UV radiation. innovareacademics.in After the gel is formed, it is usually purified by washing to remove any unreacted monomers or initiator residues, which is crucial for biomedical applications. innovareacademics.in The resulting hydrogel's ability to swell and its mechanical strength are critical properties that are extensively evaluated. innovareacademics.in

Below is a data table summarizing the components used in the synthesis of a vinyl-caprolactam (VCL) based thermosensitive hydrogel that incorporates a divinyl urea cross-linker, as an example of how this compound derivatives are used in hydrogel design.

| Component | Type | Function | Impact on Properties |

| Vinyl-caprolactam (VCL) | Monomer | Primary polymer backbone | Forms the main thermosensitive polymer chain. |

| Di-vinyl urea | Cross-linker | Forms covalent bonds between polymer chains | Increasing concentration leads to more transparent but fragile materials and a lower swelling capacity. colab.ws |

| Initiator | Polymerization Starter | Initiates the free-radical polymerization process | Enables the formation of the polymer network. |

This compound-Modified Polymers for Functional Coatings and Surface Technologies

The modification of polymer surfaces is critical for a wide range of applications where properties like adhesion, wettability, and biocompatibility are required. wiley-vch.descitechnol.com Functional coatings can protect surfaces, alter their appearance, or introduce new capabilities. researchoutreach.orgfraunhofer.de this compound and its polymers offer significant potential in this field due to the chemical reactivity of the urea group, which can be used to graft functionalities onto surfaces or improve the performance of coating formulations.

Polymers containing functional groups, such as the hydroxyl or urea groups, can be used to create cross-linked polymer films suitable for coating applications. utoronto.ca The urea moiety in this compound is particularly useful because its N-H groups can participate in hydrogen bonding, which can enhance adhesion to various substrates. mdpi.com Furthermore, these groups provide reactive sites for further chemical modifications, allowing the surface properties to be precisely tailored. wiley-vch.de

One common strategy for surface modification is plasma treatment, which can introduce functional groups onto a polymer surface, making it more receptive to coatings. scitechnol.commdpi.com Polymers containing this compound units could be inherently more suitable for certain applications without extensive pre-treatment. For example, N-vinylureas have been noted for their use in water-soluble copolymers, suggesting their utility in aqueous formulations like latex paints. google.comgoogleapis.com In such coatings, the hydrophilic nature of the urea group can improve the stability of the polymer in the latex and enhance the properties of the final paint film.

The applications for such functional coatings are diverse, ranging from protective layers on industrial equipment to advanced surfaces in biomedical devices. scitechnol.commdpi.com The ability to modify a surface to make it more hydrophilic or to allow it to bond strongly with other layers is a key advantage offered by incorporating monomers like this compound into polymer coating systems. researchoutreach.org

| Technology | Principle | Role of this compound Moiety | Potential Application |

| Functional Coatings | Incorporating functional monomers into a polymer resin to enhance coating properties. | The urea group's polarity and hydrogen-bonding capacity can improve adhesion to substrates and pigment dispersion. | High-performance paints and primers with enhanced durability. mdpi.comgoogleapis.com |

| Surface Grafting | Chemically attaching polymer chains to a substrate to alter its surface properties. | The urea group provides a reactive site for grafting other molecules or polymers onto the surface. | Creating biocompatible surfaces on medical implants or modifying filtration membranes. wiley-vch.descitechnol.com |

| Cross-linked Films | Forming a network structure within the coating to improve mechanical strength and chemical resistance. | The N-H groups of the urea moiety can act as sites for cross-linking reactions. | Durable, scratch-resistant coatings for automotive or electronic components. utoronto.camdpi.com |

This compound-Containing Polymers in Specialized Industrial Catalysis

Polymer-supported catalysts combine the advantages of homogeneous and heterogeneous catalysis, offering high selectivity and activity along with ease of separation and recyclability. ias.ac.inmdpi.com In this context, polymers containing this compound units present an interesting platform for catalysis, primarily due to the hydrogen-bonding capabilities of the urea group.

Recent research has demonstrated that urea-rich porous organic polymers can act as effective hydrogen bond catalysts for various organic reactions. nih.gov The urea linkers in these polymers activate substrates through hydrogen bonding, facilitating chemical transformations. nih.gov By extension, poly(this compound) and its copolymers, which are inherently urea-rich, are promising candidates for similar catalytic applications. The polymer backbone serves as a scaffold, while the pendant urea groups act as the catalytic sites.

The types of reactions that can be catalyzed by such systems are those that benefit from the polarization of carbonyl groups or the stabilization of anionic intermediates. Examples include Knoevenagel condensation and the synthesis of dihydroquinazolinones, where the urea moiety activates the reactants. nih.gov

The advantages of using a polymer-based catalyst include the potential for catalyst recovery and reuse, which is economically and environmentally beneficial. ias.ac.in The polymer support can also influence the catalyst's local environment, potentially enhancing selectivity compared to small-molecule catalysts. nih.gov

The table below outlines the catalytic potential of urea-rich polymers, which is applicable to this compound-based systems.

| Catalytic Application | Reaction Type | Role of Urea Group | Catalyst System |

| Knoevenagel Condensation | Carbon-carbon bond formation | Hydrogen bonding with the aldehyde reactant, increasing its electrophilicity. nih.gov | Urea-rich porous organic polymer. nih.gov |

| Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Cyclocondensation | Activation of carbonyl and imine groups through hydrogen bonding. nih.gov | Urea-rich porous organic polymer. nih.gov |

| Hydrogenation | Reduction of unsaturated bonds | The polymer acts as a support for a metal complex, with the urea groups potentially acting as ligands. ias.ac.in | Polymer-bound metal complex. ias.ac.in |

Development of Novel this compound Copolymers for Targeted Applications

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with tailored properties that are not achievable with homopolymers. europlas.com.vnopenstax.org By combining this compound with other monomers, it is possible to develop novel copolymers with specific functionalities for targeted applications. primescholars.com The properties of the resulting copolymer can be finely tuned by adjusting the type and ratio of the comonomers and their arrangement along the polymer chain. europlas.com.vnprimescholars.com

The development of this compound copolymers has been explored for various industrial uses. For instance, tough, moldable copolymers containing vinyl, urea, and amide constituents have been developed for applications such as automotive parts, where specific mechanical properties like impact strength are crucial. i.moscowjustia.com In these materials, the urea component contributes to inter-chain interactions via hydrogen bonding, which can enhance stiffness and thermal stability.

Another area of application is in water-soluble polymers. Copolymers of N-vinylamides, which are structurally related to this compound, have been used as paper strength additives and retention aids in papermaking. ncsu.edu This suggests that this compound copolymers could be designed for applications requiring water solubility and the ability to interact with other materials like cellulose (B213188) fibers. google.comncsu.edu The development of such copolymers often involves controlled polymerization techniques to achieve well-defined polymer architectures. princeton.edu

The versatility of copolymerization allows for the creation of materials with a wide range of properties, from rigid plastics to flexible elastomers and functional hydrogels, opening up new possibilities for advanced material design. advancedsciencenews.comnumberanalytics.com

The following table summarizes examples of novel this compound copolymers and their intended applications based on patent literature.

| Comonomer(s) | Resulting Copolymer Type | Key Properties | Targeted Application |

| Amide-functional monomer (e.g., Acrylamide) | Vinyl-urea-amide copolymer | Toughness, moldability, impact strength | Automotive parts and other molded articles. i.moscowjustia.com |

| N-vinylpyrrolidone, N-vinylcaprolactam | Water-soluble N-vinylurea copolymers | Water solubility, active ingredient compatibility | Active substance carriers, formulation aids. google.com |

| Acrylic Acid | Poly(VAm-co-NaAA) (from N-vinylformamide, an isomer) | Polyampholyte, enhances paper strength | Papermaking additives, retention aids. ncsu.edu |

Investigations into the Biological Activity and Bio Interactions of Ethenylurea Derivatives

Mechanistic Studies of Ethenylurea-Derived Compound Interactions with Biological Targets

Mechanistic studies are crucial for understanding how a compound exerts its effects at a molecular level. For this compound derivatives, this involves identifying their biological targets and the pathways they modulate.

The initial assessment of a compound's biological activity relies on a combination of in vitro (laboratory-based) and in vivo (living organism) models. These models are essential for determining efficacy and understanding the mechanism of action before any potential therapeutic consideration. nih.gov

In Vitro Models : These models utilize isolated cells, proteins, or tissues to assess the direct effects of a compound. Common in vitro assays include enzyme inhibition studies, cell viability assays on cancer or microbial cell lines, and receptor binding assays. nih.gov For instance, the antifungal properties of compounds can be evaluated in vitro by observing their effect on the germination and growth of fungal species. google.comgoogle.com Studies on other urea (B33335) derivatives have utilized human cancer cell lines to evaluate cytotoxicity and effects on cell proliferation. researchgate.net While specific, detailed in vitro studies on this compound are sparse, a study on piperidin-4-one derivatives involved the synthesis of glycosylvinylnitrosourea to explore potential antiviral and antibacterial activities. ajol.info

In Vivo Models : Following promising in vitro results, in vivo models, typically involving animals like mice or rats, are used to study a compound's effects within a complex biological system. These studies provide insights into pharmacokinetics (how the body processes the compound) and pharmacodynamics (the compound's effect on the body). nih.gov For example, behavioral tests in animals can reveal effects on the central nervous system, such as analgesic activity. nih.gov

Understanding the precise molecular mechanism of a compound is a key objective in pharmaceutical research. sigmaaldrich.com This can involve identifying which enzymes are inhibited or activated, or which cellular signaling pathways are affected.

Enzyme Modulation : Many drugs exert their effects by inhibiting enzymes. labce.com Urea derivatives, the broader class to which this compound belongs, are known to interact with various enzymes. For example, certain thiourea (B124793) derivatives have shown inhibitory activity against the urease enzyme. ontosight.ai Other urea analogs have been studied as inhibitors of enzymes like IKKβ, which is involved in cancer-related signaling pathways. bioinspired-materials.ch The potential for this compound derivatives to act as enzyme inhibitors is a logical area for future investigation, targeting enzymes where the urea moiety can form critical interactions within the active site. labce.comscispace.com

Cellular Pathways : Compounds can influence complex cellular signaling cascades. Porphyrin derivatives, for example, have been shown to inhibit gene expression induced by TNF-α by affecting components of the NF-κB signaling pathway. scispace.com Some urea derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle at specific phases, indicating interference with pathways controlling cell proliferation and survival. researchgate.net The specific cellular pathways modulated by this compound itself remain an area for further research.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. google.comchemicalregister.com By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule are essential for its activity. chemicalregister.com

SAR Principles : SAR analysis helps in optimizing lead compounds to enhance potency and selectivity while minimizing undesirable effects. chemicalregister.com For urea derivatives, SAR studies have shown that the nature and position of substituents on the aryl rings can significantly influence biological activity, such as inhibitory potential against enzymes or binding affinity to receptors. nih.govontosight.ainih.gov For instance, in a series of quinoxaline (B1680401) urea analogs, modifications led to a compound that could reduce the phosphorylation of the IKKβ enzyme. bioinspired-materials.ch

Ligand Design : The principles of ligand-based drug design are applied when the structure of the biological target is unknown. nih.govnih.gov This approach uses the structures of known active molecules to create a pharmacophore model, which defines the key structural features required for activity. rsc.orgresearchgate.net For this compound analogs, this would involve designing new molecules that retain the core this compound scaffold but have varied substituents to probe interactions with a biological target. The goal is to design new ligands with improved binding affinity and specificity. nih.govrsc.org

Table 1: General Principles of Structure-Activity Relationship (SAR) Studies

| Principle | Description | Example from Urea Derivatives |

|---|---|---|

| Identification of Pharmacophore | Identifying the core structural features essential for biological activity. | The urea moiety itself is often crucial for forming key hydrogen bonds with the target protein. nih.gov |

| Modification of Substituents | Systematically altering functional groups on the core structure to improve activity or properties. | Replacing a phenyl ring with a thiophene (B33073) ring in diarylurea derivatives can improve potency as cannabinoid receptor modulators. nih.gov |

| Isosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Swapping different aromatic or aliphatic ring systems to probe the size and electronic requirements of the binding pocket. nih.gov |

| Conformational Analysis | Studying the three-dimensional shape of the molecule and how it affects binding to the target. | The relative orientation of aromatic rings and the carbonyl group can lead to distinctive differences in the activity spectra of imidazolidine-urea derivatives. nih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Modulation, Cellular Pathways)

This compound Derivatives in Pharmaceutical Research and Development (Mechanistic and Exploratory Aspects)

The journey of a compound from initial discovery to a potential therapeutic agent is a long and complex process involving extensive research and development (R&D). bioinspired-materials.ch Mechanistic studies form a critical part of this process, helping to validate a therapeutic target and guide the development of a drug candidate. researchgate.netnih.gov

While this compound is not a widely developed pharmaceutical scaffold, its derivatives have appeared in exploratory research and patent literature, suggesting potential applications. For example, some patents mention this compound in compositions intended for use as crop protection agents. google.com In a different context, a patent for a process to produce high-purity piperine (B192125) for nutritional use lists this compound among various urea derivatives that can be used in the purification process. google.comgoogleapis.com Piperine is known for its ability to enhance the bioavailability of other nutritional compounds. google.comgoogleapis.com

Furthermore, research into new therapeutic agents has involved the synthesis of complex molecules derived from vinylurea. One study describes the synthesis of glycosylvinylnitrosourea derivatives for condensation with γ-piperidone structures, aiming to develop novel biologically active substances with improved solubility and selectivity. ajol.info This highlights the use of the vinylurea (this compound) structure as a building block in the synthesis of more complex potential drug candidates.

Bioconjugation and Bio-Inspired Applications of this compound Architectures

Bioconjugation : Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to create a new construct with combined or novel functionalities. google.com This technique is pivotal for creating antibody-drug conjugates, fluorescent labels for imaging, and immobilizing proteins. google.com A specific derivative, 1-diazo-3-ethenylurea, has been noted for its importance in bioconjugation and polymer cross-linking reactions, highlighting a direct application for an this compound-based architecture in this field. vulcanchem.com In a related context, thiourea derivatives have been successfully used as chelating agents to link radioactive metals like technetium to peptides for diagnostic imaging, demonstrating the utility of the core urea structure in bioconjugation. google.com